1-[4-(Phenylsulfinyl)phenyl]-1-ethanone
Description
Contextualization of Sulfinyl-Containing Acetophenones in Organic Chemistry
Organosulfur compounds, particularly those containing the sulfinyl group (a sulfoxide), represent a significant class of molecules in organic synthesis. nih.gov Sulfoxides are noted for several key features that make them valuable in chemical transformations. The sulfur atom in a sulfoxide (B87167) is chiral, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). wiley-vch.de This property is of paramount importance in asymmetric synthesis, where enantiomerically pure sulfoxides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. wiley-vch.demedcraveonline.comtandfonline.com
The sulfinyl group is also strongly electron-withdrawing, a characteristic that significantly influences the reactivity of adjacent molecular components. smolecule.com When attached to an aromatic ring, as in acetophenones, the sulfinyl group can activate the ring towards certain types of reactions. smolecule.com Acetophenones themselves are a well-studied class of aromatic ketones, defined by an acetyl group attached to a phenyl ring. The carbonyl group in acetophenone (B1666503) is electrophilic and a site for various nucleophilic addition reactions.
The combination of these two functionalities in sulfinyl-containing acetophenones creates a versatile molecular scaffold. The chirality of the sulfoxide can be exploited to direct stereoselective reactions at the ketone's carbonyl group or alpha-carbon, while the electronic properties of the sulfinyl group can modify the reactivity of the entire molecule. This makes them valuable intermediates in the synthesis of complex, biologically active molecules and fine chemicals. wiley-vch.demdpi.com
Significance and Scope of Research on 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone
Research into this compound highlights its versatility as a chemical intermediate and its potential in various scientific fields. Its significance stems from its unique reactivity, allowing for its transformation into a range of other useful compounds.
Synthetic Utility: The primary role of this compound in research is as a synthetic precursor. The sulfinyl group is at an intermediate oxidation state for sulfur, meaning it can be either oxidized or reduced, providing access to related molecules with different properties.
Oxidation: The sulfinyl group can be readily oxidized to a sulfonyl group using common oxidizing agents like hydrogen peroxide. smolecule.com This reaction yields 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone, a compound belonging to the sulfone class, which has its own distinct applications in medicinal and materials chemistry. smolecule.com
Reduction: Conversely, the sulfinyl group can be reduced back to a thioether (sulfide) using reducing agents such as lithium aluminum hydride. smolecule.com This produces 1-[4-(Phenylthio)phenyl]-1-ethanone, the typical starting material for the synthesis of the title compound. smolecule.com
Other Reactions: The presence of the sulfinyl group also enables other transformations, such as the Pummerer rearrangement, and can activate the aromatic ring for nucleophilic aromatic substitution reactions, further broadening its synthetic potential. smolecule.com
Table 2: Key Synthetic Transformations of this compound
| Reaction | Reagent Example | Product |
|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-[4-(Phenylthio)phenyl]-1-ethanone |
Applications in Research: The utility of this compound extends beyond its role as a simple intermediate.
Medicinal Chemistry: There is research interest in this compound for its potential biological activities. It has been investigated as a possible enzyme inhibitor, a role facilitated by the sulfinyl group's ability to form reversible covalent bonds with active site residues in proteins. smolecule.com This property makes it a valuable tool for studying enzyme kinetics and for designing potential therapeutic agents. smolecule.com
Material Science: The compound is also utilized in the development of specialty chemicals and polymers. The incorporation of sulfur-containing moieties can enhance the thermal and chemical stability of materials. smolecule.com
The scope of research on this compound encompasses fundamental organic synthesis, the exploration of new reaction methodologies, and its application as a building block in the development of new materials and biologically active molecules. Its balanced reactivity and the accessibility of its thioether and sulfone analogues make it a significant compound in contemporary chemical research. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(benzenesulfinyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-11(15)12-7-9-14(10-8-12)17(16)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHGGUWSDCQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Phenylsulfinyl Phenyl 1 Ethanone
Precursor Synthesis and Functional Group Transformations Leading to the Sulfinyl Moiety
The most direct and common route to 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone involves the functionalization of a pre-existing diaryl sulfide (B99878) core structure. The key transformation is the introduction of the sulfinyl group, which is almost exclusively achieved through the oxidation of the corresponding sulfide.
The principal precursor for the synthesis is 1-[4-(Phenylthio)phenyl]-1-ethanone. The conversion of this thioether to the target sulfoxide (B87167) is an oxidation reaction that requires careful control to prevent over-oxidation to the corresponding sulfone, 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone. smolecule.comacsgcipr.org A variety of oxidizing agents and systems have been developed to achieve this selective transformation with high efficiency. acsgcipr.orgnih.gov
A general synthetic procedure involves reacting the sulfide precursor, 1-[4-(Phenylthio)phenyl]-1-ethanone, with an oxidizing agent in a suitable solvent. smolecule.com For instance, the reaction can be carried out using [bis(acetoxy)iodo]benzene in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature. smolecule.com Following the reaction, the product, this compound, is typically purified by column chromatography. smolecule.com
Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for this purpose due to its low cost, environmental friendliness, and the benign nature of its byproduct (water). nih.govacs.org The reaction using 30% H₂O₂ can be performed in glacial acetic acid under mild, transition-metal-free conditions, yielding the desired sulfoxide in excellent yields (90-99%) with high selectivity. nih.gov The primary challenge in sulfide oxidation is achieving selective mono-oxygenation, as the sulfoxide product can be further oxidized to the sulfone. acsgcipr.orgnih.gov Careful control of reaction stoichiometry and gradual addition of the oxidant are crucial to minimize this over-oxidation. acsgcipr.org
Given that the sulfur atom in this compound is a chiral center, the development of asymmetric oxidation methods to produce enantioenriched or single-enantiomer sulfoxides is of significant interest. lookchem.comacsgcipr.org These methods are vital as chiral sulfoxides are important auxiliaries in asymmetric synthesis. lookchem.com
Stereoselective approaches typically employ a chiral catalyst or reagent to differentiate between the two prochiral faces of the sulfide sulfur atom. metu.edu.tr Metal-based catalysts are prominent in this field. For example, chiral vanadium-salan and Fe(salan) complexes have been shown to be highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide, achieving high yields and enantioselectivities. organic-chemistry.org Another successful strategy involves a titanium-based system, where a catalyst formed in situ from Ti(O-i-Pr)₄ and a chiral ligand like (R)-2,2'-dihydroxy-1,1'-binaphthyl (BINOL) can facilitate asymmetric sulfoxidation with good yields and enantiomeric excesses (e.e.). lookchem.com
Beyond metal catalysis, organocatalytic methods have also been developed. The use of easily accessible chiral N-chloramines represents a metal-free approach to synthesizing chiral sulfoxides. metu.edu.tr In these reactions, the chiral information is transferred from the N-chloramine to the sulfide during the oxidation process. metu.edu.tr
Achieving high chemoselectivity for the sulfoxide over the sulfone is a key challenge that can be addressed by the careful selection of reagents and reaction conditions. nih.gov A wide array of oxidizing systems has been developed to provide controlled and selective oxidation of sulfides. organic-chemistry.org
Hydrogen peroxide is a versatile oxidant, and its reactivity can be modulated by the choice of catalyst or solvent. nih.gov For instance, using H₂O₂ with a recyclable silica-based tungstate (B81510) catalyst allows for the selective oxidation of various sulfides to sulfoxides at room temperature. organic-chemistry.org Other effective systems include the use of periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) or urea-hydrogen peroxide in the presence of a diphenyl diselenide catalyst. organic-chemistry.org Hypervalent iodine reagents have also been employed as mild and efficient oxidants that tolerate a range of functional groups and provide sulfoxides in excellent yields without over-oxidation. organic-chemistry.org
The table below summarizes various reagent systems used for the selective oxidation of sulfides to sulfoxides.
| Oxidant | Catalyst / Co-reagent | Conditions | Key Features |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | "Green," metal-free, high yields. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Chiral Vanadium-Salan Complex | - | Asymmetric oxidation, high enantioselectivity. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Diphenyl Diselenide | - | Highly selective catalytic oxidation. organic-chemistry.org |
| [bis(acetoxy)iodo]benzene | Aluminum Chloride | Room Temperature | General method for sulfoxide synthesis. smolecule.com |
| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Acetonitrile | Selective and efficient. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl) | Aqueous Acetonitrile | - | Catalyst-free, environmentally benign. organic-chemistry.org |
While the oxidation of a pre-formed sulfide is the most common method, the core structure of this compound can also be conceptualized through convergent and divergent synthetic strategies.
A convergent synthesis would involve the coupling of two distinct fragments that together form the final molecule. For this specific compound, one potential convergent route would be the reaction of an organometallic reagent derived from an acetophenone (B1666503) precursor (e.g., 4-lithioacetophenone or a related Grignard reagent) with a phenylsulfinylating agent, such as a phenylsulfinate ester. This approach assembles the key C-S bond late in the synthesis. Direct Friedel-Crafts sulfinylation of arenes using thionyl chloride in the presence of a Lewis or Brønsted acid catalyst is another method for preparing diaryl sulfoxides, which could be applied to acetophenone. lookchem.com
A divergent synthesis strategy starts from a common intermediate that can be elaborated into a library of related compounds. wikipedia.org In this context, 1-[4-(Phenylthio)phenyl]-1-ethanone serves as an excellent divergent precursor. From this single starting material, different reaction pathways can be followed:
Selective oxidation yields the target compound, this compound. smolecule.com
Exhaustive oxidation (using stronger oxidants or harsher conditions) leads to the formation of the corresponding sulfone, 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone. smolecule.com
Modification of the ethanone (B97240) group through reactions like reduction, oximation, or condensation could be performed on the sulfide before the oxidation step, leading to a variety of sulfoxide derivatives.
This divergent approach allows for the efficient creation of a family of structurally related compounds from a single, readily accessible precursor.
Oxidation of Sulfide Precursors to this compound
Advanced Synthesis Techniques for this compound
Innovations in chemical synthesis aim to improve reaction efficiency, safety, and environmental impact. For sulfoxide synthesis, continuous-flow chemistry has emerged as a powerful advanced technique.
The oxidation of sulfides to sulfoxides is often a highly exothermic process, which can pose significant safety risks (thermal runaway) in traditional batch reactors, especially on a large scale. acs.org Continuous-flow synthesis, which utilizes microreactors or packed-bed reactors, offers a compelling solution to these challenges. nih.govresearchgate.net
The key advantages of flow chemistry for sulfoxide synthesis include:
Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, preventing the formation of local hot spots and minimizing the risk of thermal runaway. acs.org
Enhanced Safety : The small reaction volumes at any given time significantly reduce the hazards associated with exothermic reactions or the use of potentially unstable reagents like peroxides. researchgate.net
Precise Reaction Control : Flow reactors enable accurate control over parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and yield. acs.org This is particularly beneficial for preventing the over-oxidation of sulfoxides to sulfones. nih.gov
In a typical continuous-flow setup for sulfoxide synthesis, solutions of the sulfide and the oxidant (e.g., hydrogen peroxide) are pumped separately and mixed at a T-junction before entering a temperature-controlled reactor coil or channel. nih.gov The residence time in the reactor is precisely controlled by adjusting the flow rates. researchgate.net Studies have demonstrated that this method can outperform batch processes, achieving higher yields and selectivities in shorter reaction times. acs.org For example, the oxidation of sulfides using an in situ generated perselenic acid catalyst has been successfully implemented under flow conditions, allowing for a switchable synthesis of either sulfoxides or sulfones simply by adjusting the stoichiometry of the hydrogen peroxide oxidant. nih.gov
Catalytic Methods for Sulfinyl Group Incorporation and Transformation
The synthesis of this compound, a sulfoxide, from its corresponding sulfide precursor, 1-[4-(phenylthio)phenyl]-1-ethanone, is predominantly achieved through catalytic oxidation. This transformation involves the selective introduction of an oxygen atom onto the sulfur atom. A variety of catalytic systems have been developed for this purpose, offering advantages in terms of efficiency, selectivity, and environmental considerations. These methods often utilize metal catalysts in conjunction with a terminal oxidant. The presence of the electron-withdrawing acetyl group on one of the phenyl rings can influence the reactivity of the sulfide, a factor that is critical in the selection and optimization of the catalytic system.
Catalytic approaches are generally preferred over stoichiometric methods due to higher atom economy and reduced waste generation. mdpi.com The development of enantioselective catalytic oxidations is also a significant area of research, aiming to produce chiral sulfoxides which are valuable in asymmetric synthesis. frontiersin.orgmdpi.comucc.ieucc.ieresearchgate.net
Metal-Catalyzed Oxidation
A primary strategy for the synthesis of this compound involves the use of transition metal catalysts. These catalysts activate a terminal oxidant, facilitating the transfer of an oxygen atom to the sulfide. Common oxidants include hydrogen peroxide (H₂O₂), organic hydroperoxides like tert-butyl hydroperoxide (TBHP), and urea-hydrogen peroxide (UHP). ucc.iescispace.com The choice of metal catalyst, ligand, oxidant, and reaction conditions plays a crucial role in determining the yield, selectivity, and in the case of asymmetric synthesis, the enantiomeric excess of the resulting sulfoxide.
Titanium complexes are widely employed in the asymmetric oxidation of sulfides. scispace.comresearchgate.netresearchgate.net The pioneering work by Kagan and Modena demonstrated the efficacy of a catalyst system comprising titanium(IV) isopropoxide [Ti(Oi-Pr)₄], diethyl tartrate (DET) as a chiral ligand, and a hydroperoxide oxidant. ucc.ie This system, often referred to as the Kagan-Modena oxidation, has been applied to a wide range of aryl alkyl sulfides. ucc.ie For sulfides bearing electron-withdrawing groups, the reaction conditions may require optimization to achieve high conversion and selectivity. frontiersin.org
In a study on the asymmetric oxidation of various aryl methyl sulfides, a chiral metal complex derived from (R)-6,6′-Diphenyl-BINOL and Ti(Oi-Pr)₄ was utilized with 70% aqueous TBHP as the oxidant. The research highlighted the influence of solvent and catalyst loading on the reaction outcome. While specific data for 1-[4-(phenylthio)phenyl]-1-ethanone is not provided, the results for structurally related sulfides offer valuable insights. For instance, the oxidation of methyl p-tolyl sulfide under optimized conditions yielded the corresponding sulfoxide in high enantiomeric excess. scispace.com The presence of an electron-withdrawing group, such as the acetyl group in the target molecule's precursor, generally decreases the nucleophilicity of the sulfur atom, potentially affecting the reaction rate and efficiency. scispace.com
Table 1: Representative Titanium-Catalyzed Asymmetric Oxidation of Aryl Alkyl Sulfides
| Sulfide Substrate | Chiral Ligand | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl p-tolyl sulfide | (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Toluene | 81 | 90 | scispace.com |
| Methyl phenyl sulfide | (1S,2S)-N-methyl-1,2-diphenylaminoethanol | 70% aq. TBHP | CCl₄ | 50 | 50 | researchgate.net |
This table presents data for model substrates to illustrate the utility of titanium-based catalysts in asymmetric sulfoxidation.
Vanadium complexes are also effective catalysts for the selective oxidation of sulfides to sulfoxides, often using hydrogen peroxide as a green oxidant. nih.gov Vanadium-based catalysts can operate under mild conditions and exhibit high chemoselectivity, minimizing the over-oxidation of the sulfoxide to the corresponding sulfone. nih.gov
A study utilizing a vanadium-based catalyst demonstrated the successful oxidation of a variety of sulfides with 30% aqueous H₂O₂. The methodology was shown to tolerate various functional groups, including ketones, which is directly relevant to the synthesis of this compound. nih.gov The catalyst could also be recycled multiple times without a significant loss in activity. nih.gov While this study focused on achieving high chemoselectivity for a range of substrates, it underscores the potential of vanadium catalysts for the desired transformation.
Table 2: Vanadium-Catalyzed Selective Oxidation of Sulfides with H₂O₂
| Sulfide Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| Diphenyl sulfide | VCl₃ | 30% aq. H₂O₂ | THF | 92 | ucc.ie |
| Thioanisole | Vanadium-based complex | 30% aq. H₂O₂ | Not specified | High | nih.gov |
This table showcases the effectiveness of vanadium catalysts in the selective oxidation of sulfides to sulfoxides.
Iron catalysts have emerged as an environmentally friendly and cost-effective alternative for asymmetric sulfide oxidation. dtu.dk Chiral iron complexes, in combination with aqueous hydrogen peroxide, can afford sulfoxides with high enantioselectivities. dtu.dk The addition of simple carboxylic acids or their salts has been shown to enhance the enantioselectivity of the reaction. dtu.dk
Research into iron-catalyzed asymmetric sulfide oxidation has demonstrated its applicability to a range of prochiral sulfides, yielding sulfoxides in moderate to good yields and with remarkable enantiomeric excesses. A kinetic resolution process can sometimes occur, where one enantiomer of the sulfoxide is oxidized to the sulfone at a faster rate, further enhancing the enantiomeric excess of the remaining sulfoxide. dtu.dk The influence of electron-withdrawing substituents on the aromatic ring has been noted, generally leading to a slight decrease in enantioselectivity compared to substrates with electron-donating groups. scispace.com
Table 3: Iron-Catalyzed Asymmetric Oxidation of Prochiral Sulfides
| Sulfide Substrate | Catalyst System | Oxidant | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thioanisole | Chiral iron complex | aq. H₂O₂ | Carboxylic acid | Moderate-Good | up to 96 | dtu.dk |
This table provides an example of the high enantioselectivities achievable with iron-based catalytic systems.
Chemical Reactivity and Mechanistic Investigations of 1 4 Phenylsulfinyl Phenyl 1 Ethanone
Transformations Involving the Sulfinyl Group of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone
The sulfur atom of the sulfinyl group is chiral and exists in a pyramidal geometry, making it a stereocenter. It is also redox-active and can act as a ligand, participating in a variety of chemical transformations.
The sulfinyl group of this compound can be readily oxidized to the corresponding sulfonyl group, yielding 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. The reaction involves the expansion of the coordination sphere of the sulfur atom.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). The choice of reagent and reaction conditions can be tuned to ensure complete oxidation while avoiding unwanted side reactions. For instance, using H₂O₂ in acetic acid provides a straightforward method for this conversion. The increased oxidation state of the sulfur in the resulting sulfone further enhances the electron-withdrawing properties of the substituent.
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, heat | 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone |
| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (B109758) (CH₂Cl₂), room temperature | 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone |
| Potassium permanganate (B83412) (KMnO₄) | Aqueous solution, controlled pH | 1-[4-(Phenylsulfonyl)phenyl]-1-ethanone |
The sulfinyl group can be reduced back to a thioether, affording 1-[4-(Phenylthio)phenyl]-1-ethanone. This reduction involves the removal of the oxygen atom from the sulfinyl group. Strong reducing agents are typically required for this transformation.
Lithium aluminium hydride (LiAlH₄) is a common reagent used for the reduction of sulfoxides. Other reducing systems, such as phosphine-based reagents or certain transition metal hydrides, can also be employed. The reaction proceeds via nucleophilic attack of the hydride on the sulfur atom, followed by the departure of an oxygen-containing leaving group.
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 1-[4-(Phenylthio)phenyl]-1-ethanone |
| Trichlorosilane (HSiCl₃) | Triethylamine (Et₃N), dichloromethane | 1-[4-(Phenylthio)phenyl]-1-ethanone |
Sulfoxides, including this compound, are versatile ligands in coordination chemistry due to the presence of lone pairs on both the sulfur and oxygen atoms. researchgate.netontosight.aiwikipedia.org They can exhibit linkage isomerism, coordinating to a metal center through either the "hard" oxygen atom or the "soft" sulfur atom. wikipedia.org
The choice of binding mode is influenced by the nature of the metal ion according to Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, such as those from the first-row transition metals (e.g., Fe(II), Cu(II), Ni(II)), preferentially bind to the hard oxygen donor. researchgate.netwikipedia.org In contrast, softer metal ions, like second and third-row transition metals (e.g., Ru(II), Rh(III), Pd(II)), favor coordination through the soft sulfur atom. researchgate.netwikipedia.org The ethanone (B97240) and phenyl substituents can also influence the steric and electronic properties of the resulting metal complexes.
| Metal Ion Type | HSAB Character | Preferred Coordination Atom | Example Metal Ions |
|---|---|---|---|
| First-row transition metals | Hard/Borderline | Oxygen | Cr(III), Fe(II), Ni(II), Cu(II) |
| Second/Third-row transition metals | Soft | Sulfur | Ru(II), Rh(III), Pd(II), Pt(II) |
Reactivity at the Ethanone Moiety and Aromatic Rings of this compound
The reactivity of the ethanone group and the two phenyl rings is strongly modulated by the electronic effects of the substituents.
The methyl group of the ethanone moiety is adjacent to the carbonyl group, making its protons (α-hydrogens) acidic and susceptible to removal by a base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles to introduce new functional groups at the α-position.
Common α-functionalization reactions include halogenation and alkylation.
Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position using elemental halogens (Cl₂, Br₂, I₂). libretexts.orglibretexts.orgyoutube.comyoutube.com The reaction proceeds through an enol or enolate intermediate. Acid-catalyzed halogenation typically results in monosubstitution, as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. libretexts.orgyoutube.com
Alpha-Alkylation: The enolate, typically formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can undergo Sₙ2 reaction with alkyl halides to form a new carbon-carbon bond at the α-position. mnstate.edu
| Reaction | Reagents | Product Type |
|---|---|---|
| α-Bromination (Acid-catalyzed) | Br₂, Acetic Acid | α-Bromo ketone |
| α-Chlorination (Base-catalyzed) | Cl₂, NaOH (aq) | α-Chloro ketone (can lead to multiple halogenations) |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | α-Alkyl ketone |
Both the acetyl group (-COCH₃) and the phenylsulfinyl group (-SOPh) are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution (SEAr) reactions. libretexts.orgyoutube.comstudyraid.com This is because they withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. studyraid.com
The deactivation is most pronounced at the ortho and para positions, as shown by resonance structures of the carbocation intermediate (sigma complex) formed during electrophilic attack. Attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group, resulting in a more stable intermediate compared to ortho or para attack.
Ring A (substituted with -COCH₃): The acetyl group directs incoming electrophiles to the meta position (C3 and C5).
Ring B (substituted with -S(O)Ph): The phenylsulfinyl group also directs electrophiles to its meta positions.
Typical SEAr reactions like nitration, sulfonation, and halogenation would require harsh conditions due to the deactivated nature of the rings. Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated aromatic rings, as the ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile. wikipedia.orgyoutube.com
| Reaction | Reagents | Expected Major Product(s) on Ring A |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at the meta-position to the acetyl group |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Substitution at the meta-position to the acetyl group |
| Bromination | Br₂, FeBr₃ | Substitution at the meta-position to the acetyl group |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | No reaction expected |
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group of this compound serves as an electrophilic center, susceptible to attack by various nucleophiles. The reactivity of the carbonyl carbon is influenced by the electronic properties of the para-substituted phenylsulfinyl group. The sulfinyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition reactions.
Common nucleophilic addition reactions at the carbonyl center include reductions by hydride reagents and additions of organometallic compounds. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous β-ketosulfoxides. The reduction of the carbonyl group in these systems to a secondary alcohol is a well-established transformation.
The stereochemical outcome of such reductions is often influenced by the chirality of the sulfoxide (B87167) group. For instance, the diastereoselective reduction of β-ketosulfoxides can be achieved with high control, yielding β-hydroxysulfoxides. This stereocontrol is typically governed by the interplay of steric and electronic factors, including the potential for chelation involving the sulfinyl oxygen and the incoming reagent.
Below is a table summarizing representative nucleophilic addition reactions at the carbonyl center of β-ketosulfoxides, which serve as a model for the reactivity of this compound.
| Reactant (β-Ketosulfoxide) | Reagent | Product (β-Hydroxysulfoxide) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| (R)-1-Phenyl-2-(phenylsulfinyl)ethanone | DIBAL-H | (R,R)-1-Phenyl-2-(phenylsulfinyl)ethanol | High | researchgate.net |
| (R)-1-Phenyl-2-(phenylsulfinyl)ethanone | DIBAL-H / ZnCl₂ | (R,S)-1-Phenyl-2-(phenylsulfinyl)ethanol | High | researchgate.netchemtube3d.com |
| Various aryl β-ketosulfoxides | DIBAL-H / ZnCl₂ | Corresponding (R,RS)-β-sulfinylalcohols | >98% |
Detailed Reaction Mechanisms and Kinetic Studies of this compound Transformations
Detailed mechanistic and kinetic studies specifically on the transformations of this compound are not widely available in the surveyed literature. However, the mechanism of nucleophilic addition to its carbonyl group can be elucidated by analogy to the well-studied diastereoselective reduction of β-ketosulfoxides.
The stereochemical outcome of the reduction of the ketone in β-ketosulfoxides is highly dependent on the reaction conditions, particularly the presence of a Lewis acid. This suggests the operation of different reaction mechanisms.
Non-Chelation-Controlled Reduction: In the absence of a chelating agent, the reduction of a β-ketosulfoxide with a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) is believed to proceed through a non-chelation controlled pathway. In this scenario, the stereochemical outcome is primarily dictated by steric hindrance. The bulky phenylsulfinyl group directs the incoming hydride to the less hindered face of the carbonyl group. For an (R)-sulfoxide, this typically leads to the formation of the (R,R)-β-hydroxysulfoxide.
Chelation-Controlled Reduction: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), dramatically alters the stereochemical course of the reduction. chemtube3d.com It is proposed that the Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl oxygen, forming a rigid six-membered chelate ring. This chelation locks the conformation of the molecule and exposes one face of the carbonyl group to nucleophilic attack. The hydride reagent then attacks from the less sterically hindered face of this chelated intermediate. In the case of an (R)-sulfoxide, this chelation-controlled pathway leads preferentially to the (R,S)-β-hydroxysulfoxide. researchgate.netchemtube3d.com
The significant influence of the Lewis acid on the diastereoselectivity provides strong evidence for a chelation-controlled mechanism. While specific kinetic data such as rate constants and activation energies for these transformations of this compound are not available, the diastereomeric ratios obtained in the reduction of analogous β-ketosulfoxides provide qualitative insight into the relative rates of the competing reaction pathways.
| Condition | Proposed Mechanism | Key Intermediate | Major Product Stereochemistry (from R-sulfoxide) |
|---|---|---|---|
| Without Lewis Acid (e.g., DIBAL-H) | Non-chelation control (steric approach control) | Acyclic transition state | (R,R) |
| With Lewis Acid (e.g., DIBAL-H / ZnCl₂) | Chelation control | Six-membered chelate ring | (R,S) |
Theoretical and Computational Chemistry of 1 4 Phenylsulfinyl Phenyl 1 Ethanone
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone are fundamental to its chemical reactivity and physical properties. Computational methods offer a powerful lens to examine these features.
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are essential for understanding the intricacies of molecular structures. scispace.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its energy and electronic properties. researchgate.net
DFT, particularly with hybrid functionals like B3LYP, is a common method for studying organic molecules as it balances computational cost with accuracy. researchgate.netnih.gov For this compound, these calculations would be used to determine the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. nih.gov Ab initio methods, while more computationally intensive, can offer even higher accuracy for specific properties.
These calculations reveal the distribution of electron density, showing which parts of the molecule are electron-rich or electron-poor, and thus susceptible to nucleophilic or electrophilic attack. The results from these computations form the basis for further analysis of the molecule's reactivity and stability. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table is illustrative and shows the type of data obtained from DFT calculations. Actual values would require specific computation.
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Lengths (Å) | ||
| S=O | 1.502 | |
| C-S (Sulfinyl-Phenyl) | 1.795 | |
| C-S (Phenyl-Sulfinyl) | 1.798 | |
| C=O (Ketone) | 1.221 | |
| C-C (Acetyl) | 1.510 | |
| Bond Angles (°) | ||
| C-S-C | 98.5 | |
| O=S-C | 106.7 | |
| C-C=O | 120.3 | |
| Dihedral Angles (°) | ||
| C-C-S-O | 85.4 | |
| C-S-C-C | -75.2 |
Molecular Orbital Theory and Electron Density Distribution within the Compound
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. espublisher.comajchem-a.com These orbitals have discrete energy levels, and their analysis is crucial for understanding electronic transitions and reactivity. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comappchemical.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. espublisher.comappchemical.com
For this compound, the HOMO is likely to be distributed over the electron-rich phenyl rings and the lone pair on the sulfur atom, while the LUMO is expected to be localized on the acetylphenyl moiety, particularly the antibonding π* orbital of the carbonyl group. This distribution dictates the molecule's behavior in chemical reactions and its ultraviolet-visible absorption properties. ajchem-a.com The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential) regions of the molecule. researchgate.net
Conformational Analysis and Stereochemistry
The three-dimensional structure of this compound is not static. The molecule can adopt various shapes, or conformations, due to rotation around its single bonds. Furthermore, the sulfinyl group introduces a key stereochemical element.
Potential Energy Surface Exploration and Identification of Stable Conformations
Conformational analysis involves mapping the potential energy of the molecule as a function of its geometry, typically by systematically changing specific dihedral angles. This exploration of the potential energy surface (PES) allows for the identification of energy minima, which correspond to stable, low-energy conformations (conformers), and energy maxima, which represent transition states between these conformers. sigmaaldrich.com
Rotational Isomerism and Chiral Properties Associated with the Sulfinyl Group
The sulfinyl group (>S=O) is a stereogenic center when the two organic groups attached to the sulfur atom are different, as is the case in this compound. The sulfur atom has a lone pair of electrons, resulting in a tetrahedral electron geometry and a trigonal pyramidal molecular shape.
This arrangement means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers. The energy barrier to inversion of the stereocenter at the sulfur atom is high, making sulfoxides optically stable at room temperature. This prevents the easy interconversion of the enantiomers. The distinct three-dimensional arrangement of the groups around the sulfur atom is a critical feature, influencing how the molecule interacts with other chiral molecules, a key consideration in pharmacology and materials science.
Spectroscopic Characterization through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in the structural confirmation of the compound.
Theoretical calculations using methods like DFT can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. These calculated frequencies are often scaled to correct for systematic errors in the computational method. For this compound, key predicted vibrational modes would include the S=O stretch, the C=O stretch of the ketone, and various C-H and C-C stretching and bending modes of the aromatic rings.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). ajchem-a.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be compared with experimental spectra to understand the nature of the electronic transitions, such as π → π* or n → π* transitions, which are responsible for the molecule's absorption of light. ajchem-a.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another layer of structural verification by comparing theoretical values to experimental data. nih.gov
Table 2: Representative Predicted Spectroscopic Data for this compound (Hypothetical Data) This table is illustrative and shows the type of data obtained from computational spectroscopy. Actual values would require specific computation.
| Spectrum | Feature | Calculated Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency (cm⁻¹) | 1685 | C=O stretch (ketone) |
| Vibrational Frequency (cm⁻¹) | 1045 | S=O stretch | |
| UV-Vis | Absorption Maximum (nm) | 285 | π → π* transition |
| ¹³C NMR | Chemical Shift (ppm) | 197.5 | C=O (ketone carbon) |
| Chemical Shift (ppm) | 145.8 | C-S (ipso-carbon) |
Vibrational Spectroscopy (Infrared, Raman) Simulations and Interpretation
Computational chemistry provides powerful tools for simulating and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. core.ac.ukarxiv.org Through methods such as Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and intensities of a molecule in its optimized geometric state. researchgate.netniscpr.res.in These theoretical calculations offer a detailed assignment of specific vibrational modes, such as stretching, bending, and torsional motions of the atoms, to the experimentally observed peaks in IR and Raman spectra. nih.govscifiniti.com
The process typically involves optimizing the molecular geometry of this compound using a chosen level of theory and basis set, for example, B3LYP with a 6-311G(d,p) or similar basis set. researchgate.netnih.gov Following optimization, frequency calculations are performed, which not only yield the vibrational wavenumbers but also confirm that the structure is a true energy minimum. mdpi.com The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. scifiniti.com The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to the corresponding spectral band. nih.gov
For this compound, theoretical spectra would allow for the unambiguous assignment of key functional group vibrations. This includes the characteristic stretching vibrations of the carbonyl group (C=O) of the ethanone (B97240) moiety, the sulfoxide (B87167) group (S=O), and the various C-H and C-C vibrations within the phenyl rings. Comparing the simulated spectra with experimental FT-IR and FT-Raman data allows for a detailed corroboration of the molecular structure. researchgate.net
Simulated Vibrational Data for this compound While specific peer-reviewed computational studies detailing the vibrational analysis of this compound are not widely available in public literature, the table below represents a typical output from a DFT calculation for similar aromatic ketones and sulfoxides. The assignments are based on established vibrational frequency ranges for the respective functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental IR Intensity | Expected Experimental Raman Activity |
| C-H Aromatic Stretch | 3100-3000 | Medium-Weak | Strong |
| C-H Methyl Stretch | 2980-2920 | Medium-Weak | Medium |
| C=O Carbonyl Stretch | ~1685 | Strong | Medium |
| C=C Aromatic Ring Stretch | 1600-1450 | Medium-Strong | Strong |
| C-H Methyl Bend | 1450-1370 | Medium | Medium |
| S=O Sulfoxide Stretch | ~1050 | Strong | Weak |
| C-S Stretch | 750-650 | Medium | Medium |
| C-H Aromatic Out-of-Plane Bend | 900-675 | Strong | Weak |
Note: The values presented are illustrative and based on typical results for compounds with similar functional groups. Actual values would require specific DFT calculations for this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Corroboration
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a crucial component of computational chemistry for structural elucidation. chemrxiv.org For this compound, quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. niscpr.res.inmdpi.com
The computational protocol involves first optimizing the molecule's geometry, followed by the NMR shielding tensor calculation using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.netmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com
These predicted NMR spectra serve as a powerful tool for corroborating experimental data. By comparing the computed chemical shifts with those obtained from experimental ¹H and ¹³C NMR spectra, chemists can confirm the proposed structure of this compound. rsc.org The calculations can help assign specific signals to each unique proton and carbon atom in the molecule, which can be particularly useful for complex aromatic regions or where signals may overlap. Furthermore, computational methods can explore different conformations of the molecule to understand their influence on the NMR chemical shifts. chemrxiv.org
Predicted NMR Chemical Shifts for this compound Specific computational studies detailing the predicted NMR chemical shifts for this compound are not readily found in the searched literature. The following table provides representative ¹H and ¹³C chemical shift values that would be expected from such a computational study, based on the known effects of the functional groups present.
¹H NMR Predicted Data
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethanone) | ~2.6 | s |
| Aromatic H (ortho to C=O) | ~8.0 | d |
| Aromatic H (meta to C=O) | ~7.8 | d |
¹³C NMR Predicted Data
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ethanone) | ~197 |
| CH₃ (ethanone) | ~27 |
| Aromatic C (ipso, attached to C=O) | ~138 |
| Aromatic C (ipso, attached to S=O) | ~146 |
| Aromatic C (ortho to C=O) | ~129 |
| Aromatic C (meta to C=O) | ~130 |
Note: These are estimated values. Precise predictions require specific GIAO/DFT calculations for the target molecule.
Computational Studies on Reaction Pathways and Selectivity of this compound
Computational studies are instrumental in elucidating the mechanisms, transition states, and energy profiles of chemical reactions involving this compound. mdpi.com Using techniques like DFT, researchers can map out the potential energy surface for a given reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov This allows for a deep understanding of the reaction's feasibility, kinetics, and thermodynamics.
For instance, computational analysis can be applied to study the oxidation of the sulfoxide group in this compound to a sulfone. Theoretical calculations can compare different oxidizing agents and pathways, determining the activation energies for each step. This helps in predicting which reaction conditions would be most favorable and can explain the observed selectivity.
Similarly, reactions involving the ketone moiety, such as reduction, condensation, or enantioselective synthesis, can be modeled. Computational studies can predict the stereoselectivity of a reaction by calculating the energies of the different transition states leading to various stereoisomers. By analyzing the non-covalent interactions in the transition state structures, chemists can understand the origin of the observed selectivity and design more efficient catalysts or reaction conditions. mdpi.comnih.gov While specific computational investigations on the reaction pathways of this compound are not prominently documented, the established methodologies provide a clear framework for how such studies would be conducted to yield valuable insights into its chemical reactivity. mdpi.com
Advanced Applications and Derivatization of 1 4 Phenylsulfinyl Phenyl 1 Ethanone in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The unique arrangement of a carbonyl group and a sulfoxide (B87167) within the same molecular framework endows 1-[4-(phenylsulfinyl)phenyl]-1-ethanone with significant potential as an intermediate in organic synthesis.
Synthesis of Heterocyclic Scaffolds Utilizing this compound
The dual reactivity of this compound makes it a promising candidate for the synthesis of a wide array of heterocyclic compounds. The ketone functionality can participate in classical condensation reactions with various dinucleophiles to form heterocycles. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with hydroxylamine (B1172632) can produce isoxazoles.
Furthermore, the phenylsulfinyl group can act as a control element or a leaving group in cyclization strategies. The electron-withdrawing nature of the sulfinyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a pathway to complex fused ring systems. While direct examples utilizing this compound are specific to proprietary research, the broader class of α,β-unsaturated thioketones, known as thiochalcones, has been shown to be highly reactive in hetero-Diels-Alder reactions, leading to fused P,S-heterocycles. nih.gov This highlights the potential of the sulfur-containing moiety to facilitate complex cycloadditions for scaffold diversification.
Construction of Complex Organic Molecules through Multi-Component Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly building molecular complexity. The ethanone (B97240) moiety of this compound allows it to serve as the carbonyl component in several named MCRs. This capability enables the efficient construction of intricate molecular architectures incorporating the phenylsulfinylphenyl scaffold.
The table below outlines potential MCRs where this compound could be employed as a key reactant, leading to diverse and complex products.
| Multi-Component Reaction | Potential Reactants with this compound | Resulting Molecular Scaffold |
| Biginelli Reaction | Urea (B33335), Ethyl acetoacetate | Dihydropyrimidinone |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849), β-Ketoester | Dihydropyridine |
| Gewald Reaction | α-Cyanoester, Sulfur | 2-Aminothiophene |
| Kabachnik–Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonate |
Functional Materials Development
The distinct electronic and structural characteristics of this compound make it an attractive building block for the synthesis of advanced functional materials.
Incorporation into Organic Semiconductor Systems
Organic semiconductors are crucial for developing flexible and lightweight electronic devices. ossila.com Many high-performance organic semiconductors are based on conjugated systems with alternating electron-donating and electron-accepting units. The this compound molecule possesses a sulfoxide group, which is polar and can influence molecular packing and electronic properties in the solid state. wikipedia.orgnih.gov The phenylsulfinyl moiety can be integrated into larger π-conjugated systems, where its electronic character can be tuned. For instance, oxidation of the sulfinyl group to a sulfonyl group would increase its electron-withdrawing strength, thereby modifying the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. This tunability is essential for designing organic materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com
Precursors for Polymer and Coating Science
The incorporation of sulfoxide groups into polymer structures can impart unique properties such as increased thermal stability, enhanced hydrophilicity, and responsiveness to stimuli like temperature and oxidation state. fu-berlin.de this compound can serve as a monomer or a precursor to a monomer for polymerization. The ketone group can be a site for polymerization reactions, or it can be chemically modified to introduce other polymerizable functionalities. For example, acetophenone (B1666503) derivatives are known to be used in the development of photoresists and other polymer composites. researchgate.netstudyraid.com Polymers derived from this compound could find applications as specialty coatings, membranes, or biocompatible materials, leveraging the physicochemical properties of the sulfoxide moiety. fu-berlin.de
Ligand Design in Asymmetric Catalysis Employing Chiral Sulfinyl Moieties
The sulfur atom in a sulfoxide is a stereocenter when its two organic substituents are different, as is the case in this compound. wikipedia.org This inherent chirality is a cornerstone of modern asymmetric synthesis. Chiral sulfinyl compounds are widely used as auxiliaries and, more importantly, as ligands for transition metal catalysts.
Specifically, the ketone functionality of this compound can be readily converted into an imine through condensation with a primary amine. researchgate.net When this amine also contains a coordinating group, such as a phosphine, the resulting N-sulfinyl imine can act as a powerful bidentate ligand for metals like palladium. figshare.comnih.gov
Research has demonstrated the successful preparation of a novel class of P,N-sulfinyl imine ligands where chirality is exclusively at the sulfur atom. nih.gov These ligands, derived from ketone precursors, have been shown to be highly effective in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high levels of enantioselectivity (up to 94% ee). nih.gov The predictable stereodirecting effect of the N-sulfinyl group is crucial for inducing asymmetry in the catalytic transformation. wikipedia.org This approach represents a versatile and reliable method for synthesizing valuable chiral amine derivatives. wikipedia.orgnih.gov
The following table summarizes the performance of such a ligand system in a representative asymmetric reaction.
| Reaction | Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylic Alkylation | Pd complex of a P,N-sulfinyl imine ligand | 1,3-Diphenylallyl acetate | High | 94% | nih.gov |
Novel Derivatization for Specialized Research Probes and Intermediates
The strategic functionalization of this compound opens avenues for the creation of novel derivatives tailored for specialized applications in chemical biology and materials science. The presence of the reactive ethanone moiety, coupled with the unique electronic properties of the phenylsulfinyl group, makes it a versatile scaffold for constructing complex molecular architectures. These derivatives can be designed as sophisticated research probes to investigate biological processes or as key intermediates in the synthesis of advanced materials and pharmacologically active compounds.
A significant area of exploration involves the use of this compound as a precursor in multicomponent reactions, which are powerful tools for generating molecular diversity in a single synthetic step. These reactions allow for the introduction of various functional groups and heterocyclic systems, thereby tuning the physicochemical properties of the resulting molecules.
One such approach is the synthesis of chalcone (B49325) derivatives. The Claisen-Schmidt condensation of this compound with a variety of aromatic aldehydes can produce a library of chalcones. These α,β-unsaturated ketones are not only important intermediates for the synthesis of flavonoids and other heterocyclic compounds but have also been investigated for their broad spectrum of biological activities. The phenylsulfinyl group in these chalcones can further modulate their electronic properties and biological interactions.
Furthermore, the ketone functionality of this compound makes it an ideal candidate for established multicomponent reactions that lead to the formation of diverse heterocyclic scaffolds. These heterocyclic frameworks are prevalent in many biologically active molecules and functional materials.
For instance, the Hantzsch pyridine synthesis offers a pathway to substituted dihydropyridines and pyridines. chemtube3d.comwikipedia.orgorganic-chemistry.orgnih.gov By reacting this compound with an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate, novel pyridine derivatives bearing the 4-(phenylsulfinyl)phenyl moiety can be obtained. chemtube3d.comwikipedia.orgorganic-chemistry.orgnih.gov These compounds could be explored as potential calcium channel blockers or for other medicinal applications.
The Biginelli reaction provides access to dihydropyrimidinones and their derivatives. wikipedia.orgillinois.edu This one-pot cyclocondensation of this compound, an aldehyde, and urea or thiourea (B124793) can generate a range of functionalized pyrimidine-based heterocycles. wikipedia.orgillinois.edu Such structures are of significant interest in drug discovery due to their diverse pharmacological profiles.
Another important transformation is the Gewald aminothiophene synthesis . wikipedia.orgmdpi.comarkat-usa.orgresearchgate.net This reaction, involving the condensation of this compound with an α-cyanoester and elemental sulfur in the presence of a base, can yield polysubstituted 2-aminothiophenes. wikipedia.orgmdpi.comarkat-usa.orgresearchgate.net These thiophene (B33073) derivatives are valuable intermediates for the synthesis of various dyes, agrochemicals, and pharmaceuticals.
The derivatization of this compound through these and other synthetic methodologies can lead to a diverse array of molecules with potential applications as research probes. For example, the incorporation of fluorophores or biotin (B1667282) tags through appropriate derivatization of the core structure could yield probes for fluorescence imaging or affinity-based protein profiling, respectively. The phenylsulfinyl group itself can act as a handle for further chemical modifications, including oxidation to the corresponding sulfone, which can alter the electronic and steric properties of the molecule, thereby influencing its biological activity or material properties.
The table below illustrates potential novel derivatives of this compound that could be synthesized using established multicomponent reactions, highlighting their potential applications as specialized intermediates.
| Derivative Class | Synthetic Method | Potential Application |
| Substituted Pyridines | Hantzsch Pyridine Synthesis | Intermediates for pharmaceuticals (e.g., calcium channel blockers) |
| Dihydropyrimidinones | Biginelli Reaction | Scaffolds for drug discovery, potential bioactive compounds |
| 2-Aminothiophenes | Gewald Reaction | Precursors for dyes, agrochemicals, and pharmaceuticals |
| Chalcones | Claisen-Schmidt Condensation | Intermediates for flavonoids, bioactive scaffolds |
These examples underscore the potential of this compound as a versatile building block for the synthesis of a wide range of novel compounds with tailored properties for advanced research and applications in chemical synthesis and materials science. Further exploration into the derivatization of this compound is warranted to fully unlock its potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
